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Compound of Interest

N-Ethyl-2-methylquinoxalin-6-
Compound Name:
amine

cat. No.: B12075338

Disclaimer: Comprehensive data for the specific molecule, N-Ethyl-2-methylquinoxalin-6-
amine, is not readily available in public chemical databases and scientific literature. This guide
will provide an in-depth overview of the closely related parent compound, 2-methylquinoxalin-6-
amine, and its N-substituted analogs, focusing on their synthesis, chemical properties, and
biological activities, which are of significant interest to researchers in drug development.

Molecular Structure and CAS Number

The core structure of interest is 2-methylquinoxalin-6-amine.

Molecular Formula: CoHoNs

Molecular Weight: 159.19 g/mol

CAS Number: 4188-17-4[1]

Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1

The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a
pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl"
designation in the requested compound name implies the substitution of one of the hydrogen
atoms of this amine group with an ethyl group.
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Physicochemical Properties

Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are
summarized below. These compounds are of interest due to their potential as antiproliferative

agents.
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The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine
derivatives have been described in the scientific literature. A general experimental approach is
detailed below.[2]

General Synthesis of 2-Methylquinoxalin-6-amine
Analogs

The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-
nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields
the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various
reactions.

Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

e A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48
hours.

e The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to
yield 2-methyl-6-nitroquinoxaline.

Step 2: Synthesis of 2-Methylquinoxalin-6-amine

» 2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on
carbon (Pd/C) is added.

e The mixture is subjected to hydrogenation (Hz) at room temperature for 6-8 hours.

e The catalyst is removed by filtration, and the solvent is evaporated to yield 2-
methylquinoxalin-6-amine.

Step 3: N-Substitution at the 6-amino position

o Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO)
in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as
dichloromethane (DCM) for 12-24 hours.
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e Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM
and refluxed.

o Amide formation: The amine is reacted with an acyl chloride (R-COCI) in DCM.

» Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO2ClI) in the
presence of a base like triethylamine (TEA) in DCM.
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General Synthesis of N-Substituted 2-Methylguinoxalin-6-amine Analogs

Step 1: Quinoxaline Formation
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Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.

Antiproliferative Activity Assay
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The antiproliferative activity of the synthesized compounds is typically evaluated against a
panel of human cancer cell lines.

e Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and
PC3 (prostate).[2]

e Assay: The growth inhibition is measured using assays like the Sulfornodamine B (SRB)
assay or MTT assay.

e Procedure:
o Cancer cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with the test compounds at a specific concentration (e.g., 20
MM) for a period of time (e.g., 72 hours).[2]

o After the incubation period, the cells are fixed, and cell proliferation is determined by
staining with SRB and measuring the absorbance.

o The percentage of growth inhibition is calculated relative to untreated control cells.

Biological Activity and Signaling Pathways

Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant
antiproliferative activity. The underlying mechanism of action for some of these compounds
involves the induction of apoptosis (programmed cell death).[2]

Key observations include:

» Caspase Activation: Treatment of cancer cells with active compounds leads to the activation
of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

[2]

» PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose)
polymerase (PARP), a hallmark of apoptosis.[2]

» Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a
member of the Bcl-2 family that regulates apoptosis.[2]
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Proposed Apoptotic Pathway of Active Quinoxaline Derivatives
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Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.

Conclusion

While specific data on N-Ethyl-2-methylquinoxalin-6-amine is scarce, the broader class of N-
substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal
chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated
antiproliferative activity through the induction of apoptosis, makes them valuable candidates for
further investigation in the development of novel anticancer therapeutics. Researchers and
drug development professionals can leverage the provided synthetic and screening protocols
as a foundation for exploring this chemical space further.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12075338?utm_src=pdf-body-img
https://www.benchchem.com/product/b12075338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12075338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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